3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine
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Overview
Description
3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine is a heterocyclic compound that features both piperidine and pyridine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine typically involves multiple steps, including nucleophilic substitution, Suzuki coupling, catalytic reduction, and reductive amination . Starting from commercially available 2-chloroquinoline, the compound can be synthesized with a total yield of approximately 24.5% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Catalytic hydrogenation can reduce the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to fully saturated piperidine derivatives .
Scientific Research Applications
3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids share structural similarities and biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine also feature the pyridine ring and exhibit various biological activities.
Uniqueness
3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine |
InChI |
InChI=1S/C14H22N2O/c1-4-16-10-6-5-7-13(16)12-8-9-14(17-3)15-11(12)2/h8-9,13H,4-7,10H2,1-3H3 |
InChI Key |
JKVSSEBBQSEGFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=C(N=C(C=C2)OC)C |
Origin of Product |
United States |
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